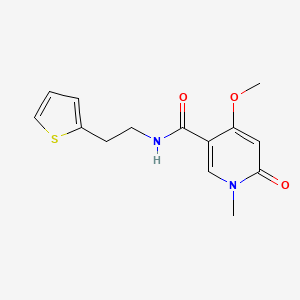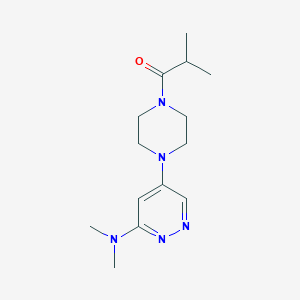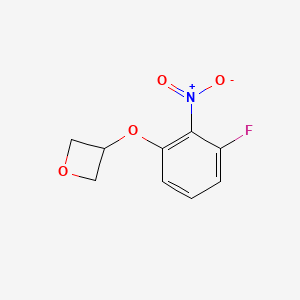
4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
One area of application involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized from related chemical structures, showing significant anti-inflammatory and analgesic activities. These compounds were tested for their cyclooxygenase inhibition (COX-1/COX-2) and displayed high selectivity and activity, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Catalytic Oxidative Cyclization-Alkoxycarbonylation
Another significant application is found in the catalytic oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. This process demonstrates a method for creating complex molecules from simpler substrates, contributing to the field of synthetic organic chemistry and potentially offering new routes for drug synthesis (Bacchi et al., 2005).
Antimicrobial Activities
The synthesis and evaluation of thiazoles and their fused derivatives have shown significant antimicrobial activities against various bacterial and fungal isolates. This research opens the door for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Wardkhan et al., 2008).
Ionic Liquid-Promoted Synthesis
The use of ionic liquids for the synthesis of novel chromone-pyrimidine coupled derivatives highlights an environmentally friendly, rapid, and convenient method for creating compounds with significant antibacterial and antifungal activities. Such methods not only contribute to green chemistry but also facilitate the discovery of new drugs with potential applications in treating infectious diseases (Tiwari et al., 2018).
Biological Activity and Molecular Docking Studies
Research on thiophene-3-carboxamide derivatives has shown that they possess antibacterial and antifungal activities. These studies often include molecular docking to predict binding interactions, providing insights into the mechanism of action of these compounds and guiding further drug design efforts (Vasu et al., 2005).
Propriétés
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSUTZJWHOPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)
![9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2708919.png)

methylboronic acid](/img/structure/B2708922.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

